molecular formula C8H15NO B13276898 4-Ethyl-4,5-dimethylpyrrolidin-2-one

4-Ethyl-4,5-dimethylpyrrolidin-2-one

Cat. No.: B13276898
M. Wt: 141.21 g/mol
InChI Key: SBUKOWMFEJUJLE-UHFFFAOYSA-N
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Description

4-Ethyl-4,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of pyrrolidin-2-one, featuring ethyl and methyl substituents at the 4 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts. This method employs chiral catalysts such as Mg2+ bisoxazoline complexes and Ni2+ or Co2+ bis(dibenzylcyclohexane-1,2-diamine) complexes to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different substituted pyrrolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted pyrrolidines.

Scientific Research Applications

4-Ethyl-4,5-dimethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its biological activity can be attributed to its ability to interact with γ-amino-butyric acid (GABA) receptors, influencing neurotransmission . The configuration of substituents on the pyrrolidin-2-one ring plays a crucial role in its interaction with these receptors.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpyrrolidin-2-one: Lacks the ethyl substituent at the 4 position.

    4-Ethylpyrrolidin-2-one: Lacks the methyl substituent at the 5 position.

    Pyrrolidin-2-one: The parent compound without any substituents.

Uniqueness

4-Ethyl-4,5-dimethylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl substituents, which can significantly influence its chemical and biological properties. These substituents can enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-ethyl-4,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-4-8(3)5-7(10)9-6(8)2/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

SBUKOWMFEJUJLE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC1C)C

Origin of Product

United States

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